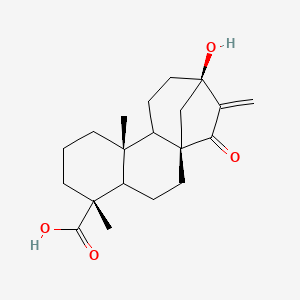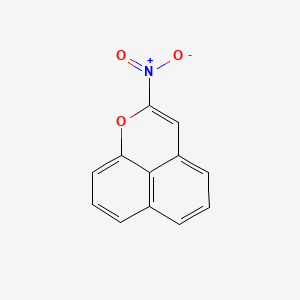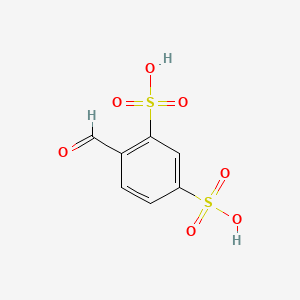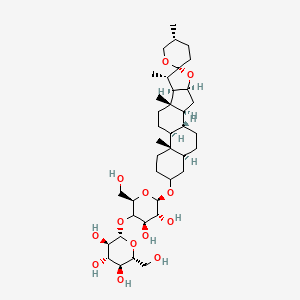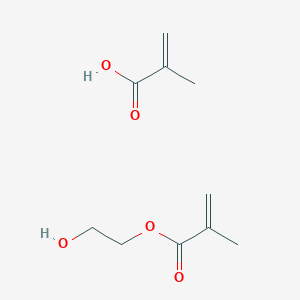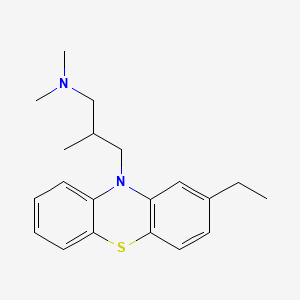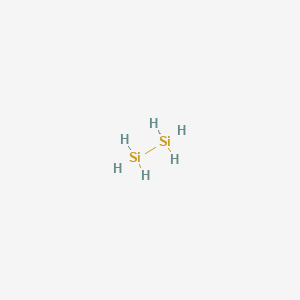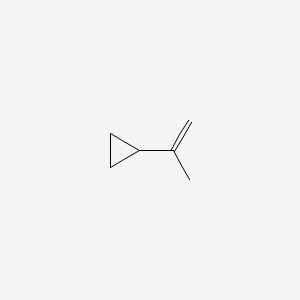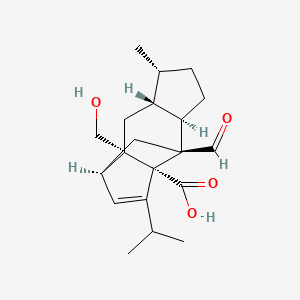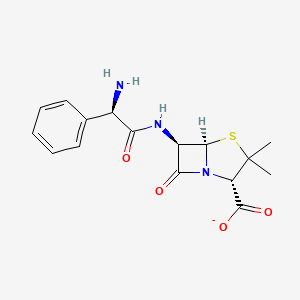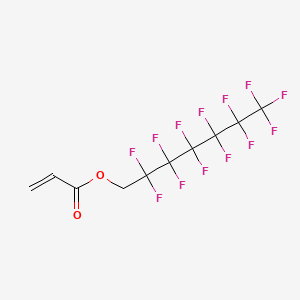
1,1-Dihydroperfluoroheptyl acrylate
説明
1,1-Dihydroperfluoroheptyl acrylate is a chemical compound with the molecular formula C10H5F13O2 . It has a molecular weight of 404.12 g/mol . The compound is also known by several synonyms, including 1H,1H-Perfluoroheptyl acrylate and 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl acrylate .
Molecular Structure Analysis
The molecular structure of 1,1-Dihydroperfluoroheptyl acrylate contains a total of 29 bonds; 24 non-H bonds, 2 multiple bonds, 8 rotatable bonds, 2 double bonds, and 1 ester(s) (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 404.12 g/mol and a LogP value of 5.2 .科学的研究の応用
Surface Composition Studies
The compound is used in surface composition studies. A sample of 1,1-dihydroperfluorooctyl acrylate (PFOA), a low surface energy polymeric material prepared by homogeneous free radical solution polymerization, has been investigated by x-ray photoelectron spectroscopy (XPS). Knowledge of the surface composition of PFOA is significant since potential applications of this homopolymer include use in polymer blends where this material would be expected to be the surface active species .
Polymer Blends
1,1-Dihydroperfluoroheptyl acrylate is used in the creation of polymer blends. The low surface energy of this compound makes it a suitable candidate for creating surface active species in these blends .
Thin Film Creation
This compound is used in the creation of thin films. Controlled surface studies were conducted on a thick polymer film (∼0.5 μ m) spun cast from solution onto silicon .
Oil-Water Separation
1,1-Dihydroperfluoroheptyl acrylate is used in the fabrication of superhydrophobic-superoleophilic membranes for oil–water separation. Poly (1H,1H,2H,2H-perfluorodecyl acrylate) (PPFDA) thin films were deposited on stainless steel meshes by initiated chemical vapor deposition (iCVD) method to prepare these membranes .
Creation of Water-Repellent Surfaces
The compound is used in the creation of water-repellent but oil-permeable surfaces. iCVD of PPFDA on mesh surfaces created composite structures which were water-repellent but oil-permeable .
High Efficiency Oil-Water Separation
The compound is used in high efficiency oil-water separation. iCVD-coated meshes were directly used for oil–water separation without using an extra force or chemical reagent. A high separation efficiency value of 98.5% was observed .
特性
IUPAC Name |
2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5F13O2/c1-2-4(24)25-3-5(11,12)6(13,14)7(15,16)8(17,18)9(19,20)10(21,22)23/h2H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJAVADKMAMZXPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5F13O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
61910-85-8 | |
| Record name | 2-Propenoic acid, 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61910-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID80204488 | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
404.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Dihydroperfluoroheptyl acrylate | |
CAS RN |
559-11-5 | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-Tridecafluoroheptyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=559-11-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000559115 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80204488 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,7-tridecafluoroheptyl acrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,1-Dihydroperfluoroheptyl acrylate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J6M66NB3BZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 1,1-Dihydroperfluoroheptyl acrylate useful for modifying textiles?
A1: 1,1-Dihydroperfluoroheptyl acrylate (DHPFHA) is a fluorinated acrylate monomer. When grafted onto materials like cellulose, it imparts valuable properties like oil and water repellency. This is due to the low surface energy of the perfluoroalkyl chain in DHPFHA. []
Q2: What role does pH play in the grafting of 1,1-Dihydroperfluoroheptyl acrylate onto cellulose carbamate using hydrogen peroxide?
A3: The pH of the reaction medium significantly influences the grafting efficiency of DHPFHA onto cellulose carbamate when using hydrogen peroxide as an initiator. Studies indicate that slightly acidic conditions, specifically within the pH range of 5-6, provide the most favorable environment for grafting. [] In contrast, highly acidic (pH 2-4) or alkaline (pH 8-12) conditions result in significantly lower graft yields. This pH dependency likely relates to the reactivity of both the cellulose carbamate and the DHPFHA under different pH conditions, as well as the stability of the hydrogen peroxide initiator.
Q3: Can 1,1-Dihydroperfluoroheptyl acrylate be used to modify materials other than textiles?
A4: Yes, while the provided research focuses on textile modification, DHPFHA's ability to impart oil and water repellency makes it potentially valuable for other applications. One study explores grafting DHPFHA onto wood pulp. [] This suggests its potential use in creating moisture-resistant paper products or hydrophobic wood composites. Further research could explore its applicability in areas like coatings, packaging materials, and more.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



